tert-butyl N-(4-azido-3-fluorobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-azido-3-fluorobutyl)carbamate: is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-azido-3-fluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azido-fluorobutyl precursor. The reaction conditions often include the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(4-azido-3-fluorobutyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Substitution: The fluorine atom can be involved in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(4-azido-3-fluorobutyl)carbamate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-azido-3-fluorobutyl)carbamate involves its reactivity due to the presence of the azido group and the fluorine atom. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules . The fluorine atom can influence the compound’s reactivity and stability, making it useful in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-fluorobutyl)carbamate
- tert-Butyl N-(4-azido-3,3-difluorobutyl)carbamate
- tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
Comparison: tert-Butyl N-(4-azido-3-fluorobutyl)carbamate is unique due to the presence of both an azido group and a fluorine atom, which confer distinct reactivity and potential applications. In comparison, tert-butyl N-(3-fluorobutyl)carbamate lacks the azido group, making it less versatile in bioorthogonal chemistry. tert-Butyl N-(4-azido-3,3-difluorobutyl)carbamate has an additional fluorine atom, which may further influence its reactivity and stability .
Eigenschaften
Molekularformel |
C9H17FN4O2 |
---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
tert-butyl N-(4-azido-3-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H17FN4O2/c1-9(2,3)16-8(15)12-5-4-7(10)6-13-14-11/h7H,4-6H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
FGEFTXOYCCFECV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.